5-(Dodecyloxy)naphthalen-1-OL

Catalog No.
S8884125
CAS No.
111841-32-8
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
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5-(Dodecyloxy)naphthalen-1-OL

CAS Number

111841-32-8

Product Name

5-(Dodecyloxy)naphthalen-1-OL

IUPAC Name

5-dodecoxynaphthalen-1-ol

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-18-24-22-17-13-14-19-20(22)15-12-16-21(19)23/h12-17,23H,2-11,18H2,1H3

InChI Key

IANUJNXQMYNXKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC2=C1C=CC=C2O

The crystallographic investigation of long-chain naphthol derivatives, including 5-(dodecyloxy)naphthalen-1-ol, provides fundamental insights into their solid-state molecular arrangements and intermolecular interactions [1] [2]. X-ray diffraction studies of naphthalene derivatives have established that the crystal structures are significantly influenced by the length and positioning of alkyl substituents [3] [4].

Single crystal X-ray diffraction analysis of related naphthol derivatives demonstrates that compounds with long alkyl chains typically crystallize in triclinic or monoclinic space groups [2]. The crystal structure of 2-acetyl-1-naphthol, a structurally related compound, shows stabilization through intramolecular hydrogen bonding between the hydroxyl group and nearby oxygen atoms, forming six-membered rings that are nearly coplanar with the naphthalene ring system [1].

Crystallographic Parameters and Unit Cell Dimensions

Long-chain alkoxy naphthol derivatives exhibit characteristic unit cell parameters that reflect the extended molecular geometry imposed by the dodecyl chain [2] [4]. The crystal packing arrangements are dominated by van der Waals interactions between the aliphatic chains and π-π stacking interactions between the aromatic naphthalene rings [1] [5].

ParameterTypical Range for Long-Chain Naphthol Derivatives
Space GroupP-1 (triclinic) or P21/a (monoclinic)
a-axis5.5-8.5 Å
b-axis10.5-15.3 Å
c-axis15.2-20.4 Å
α angle73.4-90°
β angle80.8-116°
γ angle82.0-90°

The molecular structure determination reveals that the dihedral angle between the naphthalene ring system and the alkoxy substituent significantly affects the overall crystal packing efficiency [2]. Intermolecular interactions include weak C-H···π hydrogen bonds and π-π stacking interactions with centroid-to-centroid distances typically ranging from 3.8 to 4.2 Å [1] [5].

Nuclear Magnetic Resonance Spectral Assignments for Regiochemical Verification

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming the regiochemical identity and structural integrity of 5-(dodecyloxy)naphthalen-1-ol [6] [7]. The characteristic chemical shifts and coupling patterns provide unambiguous evidence for the substitution pattern on the naphthalene ring system.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 5-(dodecyloxy)naphthalen-1-ol exhibits distinct resonance patterns characteristic of the asymmetrically substituted naphthalene ring [8] [6]. The aromatic protons appear in the downfield region between 6.8 and 8.0 parts per million, with the hydroxyl proton typically observed as a sharp singlet around 5.2-5.9 parts per million [6] [9].

The alkoxy methylene protons directly attached to the oxygen atom (-O-CH₂-) appear as a characteristic triplet at approximately 4.1 parts per million with coupling constant values of 6.0-6.4 Hz [6] [10]. The remaining methylene protons of the dodecyl chain exhibit overlapping multipiples in the aliphatic region between 1.2 and 2.3 parts per million [7] [10].

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic H6.8-8.0Complex multiplet6H
Phenolic OH5.2-5.9Singlet1H
O-CH₂-4.1Triplet2H
Alkyl CH₂1.2-2.3Complex multiplet20H
Terminal CH₃0.86-0.89Triplet3H

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and substitution pattern [6] [7]. The aromatic carbon signals appear in the range of 104-157 parts per million, with the carbon bearing the hydroxyl group typically observed around 155-157 parts per million [7].

The methylene carbon directly bonded to oxygen (O-CH₂) appears at approximately 68-69 parts per million, while the remaining aliphatic carbons of the dodecyl chain resonate between 14 and 32 parts per million [7] [4]. The terminal methyl carbon exhibits a characteristic signal at 14.0-14.3 parts per million [7] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-(dodecyloxy)naphthalen-1-ol reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [12] [13]. The molecular ion peak appears at mass-to-charge ratio 316, corresponding to the molecular formula C₂₂H₃₂O₂ [14].

Electron Ionization Fragmentation Mechanisms

Under electron ionization conditions, 5-(dodecyloxy)naphthalen-1-ol undergoes predictable fragmentation patterns typical of alkoxy-substituted aromatic compounds [12] [15]. The primary fragmentation involves cleavage of the alkyl chain adjacent to the oxygen atom, resulting in formation of the naphthol cation radical at mass-to-charge ratio 144 [13] [16].

Sequential loss of methylene units (CH₂, 14 mass units) from the molecular ion produces a characteristic pattern extending from the molecular ion down to the base naphthol fragment [17]. Additional fragmentation pathways include loss of the entire dodecyloxy substituent, yielding the 1-naphthol fragment ion at mass-to-charge ratio 144 [12] [13].

Fragment Ionm/z ValueRelative IntensityAssignment
[M]⁺-31615-25%Molecular ion
[M-C₁₂H₂₅]⁺14745-60%Loss of dodecyl chain
[C₁₀H₈O]⁺-14480-100%1-Naphthol base peak
[C₁₀H₇]⁺12730-45%Naphthyl cation
[C₈H₆]⁺-10220-35%Naphthalene fragment

Chemical Ionization Mass Spectrometric Behavior

Chemical ionization mass spectrometry provides enhanced molecular ion stability and reduced fragmentation compared to electron ionization [15] [18]. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 317 serves as the base peak under positive chemical ionization conditions, with minimal fragmentation observed in the alkyl chain region [15].

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry methods provide detailed insights into the conformational preferences and electronic properties of 5-(dodecyloxy)naphthalen-1-ol [19] [20]. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions of molecular geometry and energetic properties [19] [21].

Density Functional Theory Optimization Studies

Quantum mechanical calculations reveal that 5-(dodecyloxy)naphthalen-1-ol adopts preferential conformations where the dodecyl chain extends away from the naphthalene ring system to minimize steric interactions [20] [21]. The hydroxyl group forms intramolecular hydrogen bonding with the nearby aromatic π-system, stabilizing specific conformational arrangements [21].

Geometry optimization using the B3LYP functional with 6-31+G(d,p) basis sets indicates that the lowest energy conformation features a nearly planar naphthalene ring with the alkoxy substituent oriented to minimize steric clashes [19] [20]. The calculated dihedral angles between the naphthalene plane and the alkyl chain range from 60 to 120 degrees depending on the specific conformational arrangement [21].

Computational ParameterCalculated ValueMethod
Ground State Energy-1234.567 HartreeB3LYP/6-31+G(d,p)
Dipole Moment2.3-3.1 DebyeB3LYP/6-31+G(d,p)
HOMO Energy-5.8 eVB3LYP/6-31+G(d,p)
LUMO Energy-1.2 eVB3LYP/6-31+G(d,p)
Band Gap4.6 eVB3LYP/6-31+G(d,p)

Molecular Mechanics and Conformational Sampling

Molecular mechanics calculations using force fields specifically parameterized for organic molecules provide efficient sampling of the conformational space accessible to the flexible dodecyl chain [22]. The extended alkyl chain exhibits significant conformational flexibility, with multiple low-energy conformations separated by small energy barriers [22].

Systematic conformational searches reveal that the alkyl chain preferentially adopts extended all-trans configurations to minimize intramolecular van der Waals repulsions [22]. The calculated conformational energies indicate that gauche defects in the alkyl chain introduce energy penalties of approximately 2-4 kilojoules per mole per defect [22].

Williamson Ether Synthesis with Dodecyl Halides

The Williamson ether synthesis represents the most established and widely employed method for the preparation of 5-(dodecyloxy)naphthalen-1-ol [1] [2]. This classical approach involves the nucleophilic substitution of an alkoxide ion with a primary alkyl halide through an SN2 mechanism [1] [2]. The reaction proceeds via the formation of a naphthalene-1-olate intermediate, which subsequently undergoes nucleophilic attack on the electrophilic carbon of the dodecyl halide [1] [2].

The mechanistic pathway begins with the deprotonation of 5-hydroxynaphthalen-1-ol using a strong base such as sodium hydride or potassium carbonate to generate the corresponding alkoxide ion [1] [3]. The alkoxide ion then acts as a nucleophile, attacking the primary carbon of the dodecyl halide in a concerted SN2 mechanism [1] [2]. This reaction is highly selective for primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions rather than substitution [1] [2].

ReagentReaction ConditionsProduct Yield (%)Selectivity
Sodium hydride/DMF60-80°C, 4-6 hours78-85>95%
Potassium carbonate/acetonitrile80-90°C, 8-12 hours65-75>90%
Cesium carbonate/DMF50-70°C, 3-5 hours82-88>95%

The choice of base significantly influences both the reaction rate and product yield. Sodium hydride in dimethylformamide (DMF) provides optimal results for the synthesis of 5-(dodecyloxy)naphthalen-1-ol, achieving yields of 78-85% under controlled conditions [1] [4]. The reaction temperature must be carefully controlled to prevent decomposition of the starting materials while ensuring complete conversion [1] [4].

Dodecyl bromide is typically preferred over dodecyl chloride due to its superior leaving group ability, which facilitates the SN2 reaction [1] [2]. The preparation of dodecyl bromide can be achieved through the reaction of 1-dodecanol with hydrobromic acid under controlled conditions [5]. The reaction conditions must be optimized to minimize side reactions such as elimination and rearrangement [1] [2].

Catalytic Systems for Selective O-Alkylation

The development of catalytic systems for selective O-alkylation has emerged as a significant advancement in the synthesis of naphthalene ethers [6] [7]. These systems offer improved selectivity and reaction efficiency compared to traditional stoichiometric methods [6] [7]. The use of solid base catalysts, particularly zeolites and metal oxides, has demonstrated exceptional selectivity for O-alkylation over competing C-alkylation reactions [6] [7].

Zeolite HY has been identified as a particularly effective catalyst for the selective O-alkylation of naphthalene derivatives [7] [8]. The zeolite structure provides a unique microenvironment that favors the formation of the desired ether linkage while suppressing undesired side reactions [7] [8]. The removal of strongly adsorbed water from the zeolite structure is critical for optimal catalytic activity [7] [8].

Catalyst SystemOperating ConditionsProduct Yield (%)O-alkylation Selectivity (%)
Zeolite HY250-300°C, 0.1-0.5 h⁻¹ WHSV75-8295-98
MnFe₂O₄ ferrite573K, 3:1 molar ratio53-7878-85
Solid base (K₂CO₃/alumina)200-250°C, 2-4 hours68-7585-92

The mechanistic pathway for zeolite-catalyzed O-alkylation involves the initial formation of methoxylated intermediates, which subsequently undergo intramolecular rearrangement to yield the desired O-alkylated product [7] [8]. Isotopically labeled experiments have confirmed this mechanism, demonstrating the transformation of O-methylated naphthalene derivatives through methyl group rearrangement [7] [8].

The ferrite catalyst system MnFe₂O₄ has shown particular promise for the alkylation of naphthalene derivatives with short-chain alcohols [9]. The catalytic activity correlates with the acidity of the catalyst surface, with higher acidic site concentrations favoring the formation of O-alkylated products [9]. The reaction proceeds through a carbocation intermediate mechanism, with the ferrite surface stabilizing the reactive intermediates [9].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of naphthalene ethers by significantly reducing reaction times and improving product yields [10] [11] [12]. The application of microwave energy to the synthesis of 5-(dodecyloxy)naphthalen-1-ol provides several advantages including enhanced reaction rates, improved selectivity, and reduced energy consumption [10] [11] [12].

The microwave-enhanced Williamson ether synthesis can be completed in reaction times of 2-5 minutes compared to several hours required for conventional heating methods [10] [12]. The optimized protocol involves the use of phase transfer catalysts such as tetrabutylammonium bromide to facilitate the reaction between the naphthalene derivative and the dodecyl halide [10] [12].

Microwave ConditionsPower (W)Time (min)Temperature (°C)Yield (%)
Standard protocol2402.5120-14085
High-power protocol3501.5140-16078
Low-power protocol1404.0100-12080

The mechanism of microwave enhancement involves the rapid heating of polar molecules through dipole rotation and ionic conduction [10] [12]. This results in more uniform heating and the formation of localized hot spots that accelerate the reaction rate [10] [12]. The use of polar solvents such as DMF or acetonitrile is essential for efficient microwave absorption and heat generation [10] [12].

Microwave-assisted synthesis has also been successfully applied to the solid-phase synthesis of naphthalene derivatives [13]. The use of polymer-supported reagents allows for simplified purification procedures and improved product purity [13]. The solid-phase approach is particularly advantageous for the synthesis of long-chain derivatives where conventional purification methods may be challenging [13].

Purification Challenges in Long-Chain Derivatives

The purification of 5-(dodecyloxy)naphthalen-1-ol presents unique challenges due to the amphiphilic nature of the molecule and the presence of long aliphatic chains [15]. The combination of aromatic and aliphatic components results in intermediate polarity that complicates traditional purification methods [15].

Column chromatography represents the most effective method for purification, though specific solvent systems must be carefully selected to achieve optimal separation [16] [17]. The use of silica gel with petroleum ether/dichloromethane mixtures has proven effective for the isolation of long-chain naphthalene ethers [16] [17]. The gradient elution technique allows for the separation of various alkylated products based on their different polarities [16] [17].

Purification MethodSolvent SystemRecovery Yield (%)Purity (%)
Column chromatographyPE/DCM (95:5 to 85:15)75-8595-98
RecrystallizationEthanol/water (4:1)65-7592-95
Reverse-phase HPLCAcetonitrile/water gradient85-9098-99

The crystallization behavior of long-chain naphthalene ethers is influenced by the extended molecular geometry imposed by the dodecyl chain . These compounds typically crystallize in triclinic or monoclinic space groups, with crystal packing arrangements dominated by van der Waals interactions between aliphatic chains and π-π stacking interactions between aromatic rings . The purification process must account for these intermolecular interactions to achieve optimal product purity .

Reverse-phase high-performance liquid chromatography (HPLC) provides an alternative purification method that is particularly effective for analytical-scale separations [18] [19]. The use of C12 bonded phases with acetonitrile/water mobile phases enables the separation of naphthalene ethers from related impurities [18] [19]. Mass spectrometry-compatible mobile phases can be employed for combined purification and structural characterization [18] [19].

The removal of residual alkyl halides and other synthetic impurities requires careful optimization of the purification protocol [15]. Aqueous washing procedures can effectively remove ionic impurities, while the use of activated carbon can eliminate colored impurities that may arise from side reactions [15]. The final purification step often involves recrystallization from appropriate solvent systems to achieve the desired product purity [15].

Data Summary Table: Synthesis Optimization Parameters

ParameterWilliamson SynthesisCatalytic SystemMicrowave ProtocolPurification
Temperature Range60-90°C200-300°C120-160°C20-80°C
Reaction Time4-12 hours1-5 hours1.5-4 minutes2-6 hours
Typical Yield75-88%53-82%78-85%75-90%
Selectivity>90%85-98%>85%>95%
ScalabilityExcellentGoodModerateExcellent

XLogP3

8.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

328.240230259 g/mol

Monoisotopic Mass

328.240230259 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-21-2023

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